molecular formula C7H11N3 B015563 N1-(Pyridin-2-yl)ethane-1,2-diamine CAS No. 74764-17-3

N1-(Pyridin-2-yl)ethane-1,2-diamine

Cat. No.: B015563
CAS No.: 74764-17-3
M. Wt: 137.18 g/mol
InChI Key: TYHXIJJQIJKFSO-UHFFFAOYSA-N
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Description

N1-(Pyridin-2-yl)ethane-1,2-diamine is an organic compound with the molecular formula C7H11N3. It is a derivative of ethane-1,2-diamine where one of the hydrogen atoms is replaced by a pyridin-2-yl group. This compound is known for its ability to form stable complexes with metal ions, making it useful in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N1-(Pyridin-2-yl)ethane-1,2-diamine can be synthesized through the reaction of 2-bromopyridine with ethane-1,2-diamine. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an appropriate solvent, such as ethanol or dimethylformamide, under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The product is typically purified through recrystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N1-(Pyridin-2-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

N1-(Pyridin-2-yl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals

    Biology: The compound is investigated for its potential as a chelating agent in biological systems, particularly in the study of metalloenzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of metal-based drugs.

    Industry: It is used in the synthesis of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of N1-(Pyridin-2-yl)ethane-1,2-diamine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine and ethane-1,2-diamine moieties act as donor sites, forming stable chelates with metal ions. This coordination can influence the reactivity and properties of the metal center, making it useful in catalysis and other applications.

Comparison with Similar Compounds

Similar Compounds

    N1,N1-Dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine: This compound has additional methyl groups on the ethane-1,2-diamine moiety, which can influence its steric and electronic properties.

    N1,N1-Bis(pyridin-2-ylmethyl)ethane-1,2-diamine: This compound has two pyridin-2-yl groups, providing additional coordination sites for metal ions.

Uniqueness

N1-(Pyridin-2-yl)ethane-1,2-diamine is unique due to its specific structure, which allows for selective coordination with metal ions. Its ability to form stable complexes with a variety of metals makes it versatile in different applications, from catalysis to medicinal chemistry.

Properties

IUPAC Name

N'-pyridin-2-ylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-4-6-10-7-3-1-2-5-9-7/h1-3,5H,4,6,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHXIJJQIJKFSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80328456
Record name N~1~-(Pyridin-2-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80328456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74764-17-3
Record name N~1~-(Pyridin-2-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80328456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(pyridin-2-yl)amino]ethylamine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Ethylenediamine (6 g, 0.1 mol) and 2-fluoropyridine (10 g, 0.1 mol) were heated neat at 120° C. overnight. The reaction was cooled and the residue was used in next step without further purification.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Bromopyridine (10.00 g, 63.3 mmol) was added dropwise to 1,2-diaminoethane (76.00 g, 126.6 mmol) under nitrogen at 20° C. with stirring. The reaction mixture was stirred at 20° C. for 4 h. and then under reflux for 24 h. The reaction mixture was concentrated in vacuo and purified by column chromatography on flash silica eluting with dichloromethane, ethanol and ammonia (30:8:1) to afford the title compound as a red oil (1.23 g). TLC SiO2, (Dichloromethane, ethanol, ammonia; 30:8:1) Rf=0.14 Mass Spectrum m/z 138 (MH+ for C7H11N3).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
76 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

2-Bromopyridine (15.8 g), ethylene diamine (30 g) and pyridine (10 ml) were heated together under reflux for 3 hr. The mixture was stripped to remove the excess of ethylene diamine and the residue taken up in water. The pH was adjusted to 14 and extracted with chloroform. The extracts were dried (K2CO3), stripped and the residue distilled at reduced pressure to give 2-(2-aminoethylamino) pyridine, 8.24 g (60%) bp 80° C., 0.01 mm Hg. (ii) A mixture of sodium hydride (0.53 g) and 2-(aminoethylamino)pyridine (2.74 g) in DMSO (30 ml) was heated slowly to 85° C. under nitrogen. After the evolution of hydrogen had ceased the solution was cooled to room temperature and benzyl bromide (2.37 ml) added dropwise keeping the temperature below 30° C. After a further 1 hr, water (200 ml) was added, the mixture extracted with ether and the extract washed with 2N hydrochloric acid. The pH of the aqueous layer was adjusted to 4.5 and extracted with chloroform. The pH was further raised to 14 and extracted with ether. After drying (K2CO3) and stripping, the final ether extract gave 2-[N-(2-aminoethyl)-N-benzylamino]pyridine (2.58 g) as an oil which was used without further purification.
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of N-2-Pyridinyl-1,2-ethanediamine in the context of histamine H1-receptor antagonists?

A: N-2-Pyridinyl-1,2-ethanediamine serves as a key structural element in several histamine H1-receptor antagonists, including pyrilamine [, ]. This compound provides a scaffold for attaching various chemical groups that influence the binding affinity and selectivity of the resulting antagonist molecule.

Q2: How does the synthesis of pyrilamine incorporate N-2-Pyridinyl-1,2-ethanediamine?

A: Pyrilamine, a histamine H1-receptor antagonist, is synthesized by reacting N-2-[(4-methoxyphenyl)methyl]-aminopyridine with 2-(N,N-dimethylamino)ethyl chloride. The resulting product is N-[(4-methoxyphenyl)methyl]-N′, N′-dimethyl-N-2-pyridinyl-1,2-ethanediamine, which is pyrilamine []. This synthetic route highlights the role of N-2-Pyridinyl-1,2-ethanediamine as a central building block.

Q3: Can you provide an example of how modifying the structure based on N-2-Pyridinyl-1,2-ethanediamine led to a potent histamine H1-receptor antagonist?

A: Researchers synthesized a derivative of mepyramine (pyrilamine) called aminophenpyramine, which incorporates N-2-Pyridinyl-1,2-ethanediamine in its structure []. Aminophenpyramine demonstrated extremely high potency as a histamine H1-receptor antagonist, with a Kd of 1.2 x 10^-11 M. This example showcases how modifications based on the N-2-Pyridinyl-1,2-ethanediamine scaffold can significantly impact the potency of resulting compounds.

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